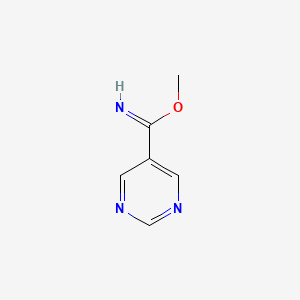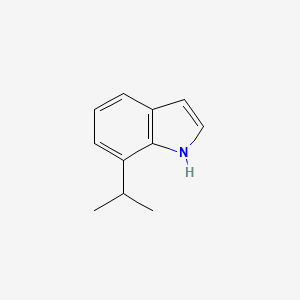
7-isopropyl-1H-indole
Descripción general
Descripción
7-isopropyl-1H-indole is a chemical compound with the molecular formula C11H13N . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole itself is a key structural element of many natural and synthetic substances, including pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of indole derivatives, including 7-isopropyl-1H-indole, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . The process is amenable to rapid generation of trisubstituted indole libraries .Molecular Structure Analysis
The molecular structure of 7-isopropyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The isopropyl group is attached to the 7th carbon of the indole ring .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many further catalytic arylation reactions of substituted hydrazines have been developed, several of which could in principle be applied to indole synthesis .Aplicaciones Científicas De Investigación
Anti-HIV Activity
Researchers have explored indole derivatives as potential anti-HIV agents. Notably, novel indolyl and oxochromenyl xanthenone derivatives were studied and docked as anti-HIV-1 compounds .
Signaling Molecule and Gut Health
Beyond antiviral properties, indole serves as a signaling molecule produced by both bacteria and plants. Its role in microbial communication, particularly in the human gut, is a topic of interest. Additionally, indole finds applications in flavor and fragrance industries, such as food and perfumery .
Direcciones Futuras
The future of indole research lies in the development of new methodologies for the construction of this ever relevant heteroaromatic ring . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible . Biocatalytic approaches have also been developed to convert indole into halogenated and oxygenated derivatives .
Mecanismo De Acción
Target of Action
7-Isopropyl-1H-indole is a derivative of indole, a heterocyclic aromatic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 7-isopropyl-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-isopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in various biochemical pathways. For instance, indole is produced from tryptophan by the enzyme tryptophanase in many bacterial species . Indole can also be transformed and degraded by various bacterial strains . .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is plausible that 7-isopropyl-1H-indole may have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the production of indole is influenced by several environmental and biological factors . .
Propiedades
IUPAC Name |
7-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCLRPANHSTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310680 | |
| Record name | 7-(1-Methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopropyl-1H-indole | |
CAS RN |
57817-04-6 | |
| Record name | 7-(1-Methylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


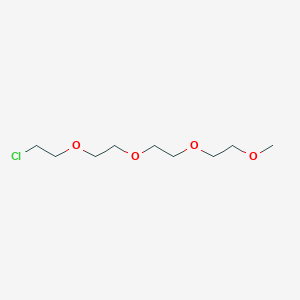
acetic acid](/img/structure/B3145595.png)
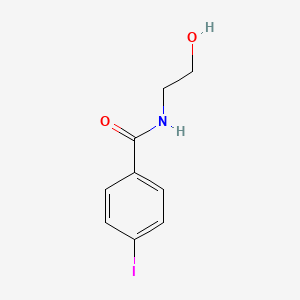
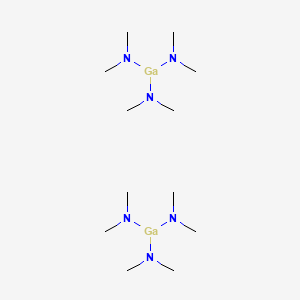
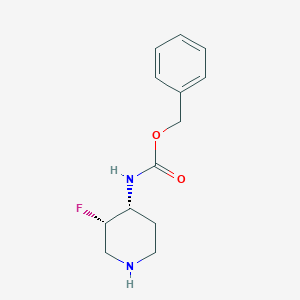
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

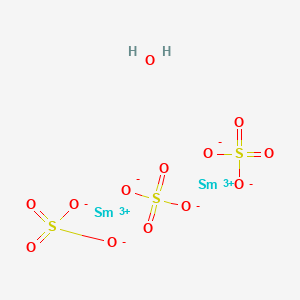

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)

